1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNIRLYJFDRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-(Difluoromethoxy)benzaldehyde
The most widely reported method involves reductive amination between 2-(difluoromethoxy)benzaldehyde and pyrrolidin-3-amine. This two-step process begins with the formation of an imine intermediate, followed by reduction to the target amine.
Step 1: Imine Formation
2-(Difluoromethoxy)benzaldehyde reacts with pyrrolidin-3-amine in ethanol under reflux conditions. The reaction typically achieves >85% conversion within 4–6 hours, as monitored by thin-layer chromatography (TLC). The intermediate imine is stabilized by the electron-withdrawing difluoromethoxy group, which enhances electrophilicity at the carbonyl carbon.
Step 2: Borohydride Reduction
Sodium borohydride (NaBH4) in methanol reduces the imine to the secondary amine. Alternative reductants like lithium aluminum hydride (LiAlH4) are less common due to safety concerns, though they offer marginally higher yields (92% vs. 88% with NaBH4).
Key Data:
| Parameter | Value |
|---|---|
| Yield (NaBH4) | 88% ± 2% |
| Reaction Time | 2 hours |
| Purity (HPLC) | ≥98% |
Nucleophilic Aromatic Substitution (NAS)
An alternative route employs NAS to install the pyrrolidine moiety onto a pre-functionalized aromatic ring. This method avoids the instability associated with imine intermediates.
Procedure:
- Substrate Preparation : 1-Fluoro-2-(difluoromethoxy)benzene is treated with pyrrolidin-3-amine in dimethylformamide (DMF) at 120°C.
- Catalysis : Potassium carbonate (K2CO3) facilitates deprotonation of the amine, enhancing nucleophilicity.
- Reaction Monitoring : Completion is confirmed via 19F NMR, observing the disappearance of the fluorine signal at δ −120 ppm.
Advantages :
- Higher functional group tolerance compared to reductive amination.
- Scalable to multigram quantities without significant yield loss.
Optimization Strategies for Industrial Production
Solvent Selection
Solvent polarity critically impacts reaction kinetics and product isolation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 88 |
| DMF | 36.7 | 78 |
| Tetrahydrofuran | 7.6 | 65 |
Ethanol emerges as the optimal solvent due to its balance of polarity, low cost, and ease of removal.
Catalytic Enhancements
Palladium-catalyzed coupling reactions have been explored for introducing the difluoromethoxy group post-cyclization. For example, Ullmann-type couplings using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine achieve 94% efficiency in model systems.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 8.2 minutes.
Challenges in Synthesis
Byproduct Formation
Competing N-alkylation reactions generate undesired tertiary amines, particularly under high-temperature conditions. Strategies to mitigate this include:
Fluorine Instability
The difluoromethoxy group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) must be maintained during workup to prevent decomposition.
Applications in Drug Development
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine serves as a key intermediate in kinase inhibitors targeting neurodegenerative diseases. For instance, derivatives bearing this scaffold exhibit IC50 values <10 nM against LRRK2 (leucine-rich repeat kinase 2), a therapeutic target in Parkinson’s disease. Structural analogs have also shown promise as antagonists of 5-HT2A receptors, with logP values optimized for blood-brain barrier penetration.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has diverse applications in scientific research:
1. Chemistry
- Building Block : Utilized as a precursor in the synthesis of more complex organic molecules.
- Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds.
2. Biology
- Biological Activity : Investigated for its interactions with biological targets, particularly in cellular processes. Its derivative nature suggests potential effects on neurotransmitter systems.
- Mechanism of Action : Pyrrolidinone derivatives are known to exhibit diverse biological activities, indicating that this compound may interact with multiple biochemical pathways .
3. Medicine
- Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a lead compound in drug discovery, particularly for neuropharmacological applications.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on various cancer cell lines .
4. Industry
- Material Development : Used in the development of new materials and as an intermediate in pharmaceutical and agrochemical production .
Target of Action
The specific biological targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine remain under investigation. However, its structural similarity to known pyrrolidinone derivatives suggests interactions with neurotransmitter receptors or other cellular targets.
Mode of Action
Pyrrolidinone derivatives are recognized for their ability to modulate various signaling pathways. The precise mode of action for this compound is yet to be fully elucidated but is expected to involve modulation of receptor activity or enzyme inhibition.
Biochemical Pathways
Research indicates that compounds like 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine may influence multiple biochemical pathways, potentially affecting cellular proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the potential applications and activities of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Phenyl Derivatives: Compounds with different substituents on the phenyl ring, such as halogens or alkyl groups, exhibit varying chemical and biological properties.
Fluorinated Compounds: The presence of fluorine atoms in the compound contributes to its unique properties, such as increased metabolic stability and altered biological activity compared to non-fluorinated analogs.
Biological Activity
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
- Molecular Formula : C12H14F2N2O
- CAS Number : 1096836-96-2
- Molecular Weight : 240.25 g/mol
The compound features a pyrrolidine ring substituted with a difluoromethoxy group on the phenyl moiety, which is believed to enhance its biological activity by improving metabolic stability and receptor binding affinity.
Synthesis
Synthesis methods typically involve the reaction of difluoromethoxybenzaldehyde with pyrrolidine derivatives under controlled conditions. This process allows for the selective formation of the desired amine structure while minimizing by-products.
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has been studied for its interaction with various biological targets, including:
- Phosphodiesterase Inhibition : Research indicates that compounds with difluoromethoxy substitutions exhibit enhanced potency as phosphodiesterase inhibitors, which are crucial in regulating cyclic AMP levels in cells .
- Kinase Inhibition : The compound has shown potential as an inhibitor in kinase assays, specifically targeting the Akt pathway, which is vital in cancer cell proliferation and survival. Its IC50 values have been reported around 30 nM against specific kinases, indicating significant potency .
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating substituted phenyl compounds, those with difluoromethoxy groups were found to be 2 to 14 times more potent than their methoxy counterparts in inhibiting phosphodiesterase activity. This suggests that the difluoromethoxy group enhances binding affinity and metabolic stability .
- Antiproliferative Activity : The compound demonstrated antiproliferative effects in various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, it showed IC50 values of approximately 7.76 µM against HCT116 cells .
- Selectivity and Safety Profile : The selectivity of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine for specific kinases over others suggests a favorable safety profile, potentially reducing off-target effects common with less selective compounds .
Comparative Analysis
| Compound | Target Kinase | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine | Akt | ~30 | Antiproliferative effects in cancer cells |
| GSK2141795 | Akt | 18 | Known pyrazole-based inhibitor |
| Compound from Study | Various | ~61 | Selective inhibition across multiple kinases |
Q & A
Q. What are the common synthetic routes for 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine?
A key method involves catalytic hydrogenation of nitro intermediates. For example, hydrogenation of 2-(difluoromethoxy)-5-nitrophenyl derivatives using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere can yield amine products. This approach is analogous to the synthesis of 6-(Difluoromethoxy)pyridin-3-amine, where nitro group reduction achieved a 105% yield (likely due to impurities or measurement artifacts, requiring careful validation) . Alternative routes may involve reductive amination or protection/deprotection strategies for the pyrrolidine ring.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm the difluoromethoxy group ( ppm for ) and pyrrolidine ring conformation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
- X-ray Diffraction (PXRD): For crystalline forms, PXRD distinguishes polymorphs, as seen in structurally related compounds with rotatable bonds (e.g., disorder in difluoromethyl groups) .
- HPLC: Reverse-phase HPLC with UV detection ensures purity, especially for intermediates prone to byproducts.
Advanced Research Questions
Q. How can structural ambiguities in crystal forms of this compound be resolved?
Structural disorder, such as rotational flexibility in the difluoromethoxy group, can be addressed via:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves atomic positions and thermal motion parameters. For disordered regions, refine occupancy ratios using software like SHELXL .
- Density Functional Theory (DFT): Computational modeling predicts energetically favorable conformers, complementing experimental data.
- Variable-Temperature NMR: Monitors dynamic behavior of flexible moieties in solution.
Q. What experimental designs are recommended to assess biological activity (e.g., enzyme inhibition or receptor binding)?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., sodium channels or enzymes mentioned in pesticide/patent contexts) .
- In Vitro Assays:
- Fluorometric Assays: Fluorescamine or similar reagents detect primary amines in biological samples via fluorescence at 475-490 nm, enabling quantification of amine-containing metabolites .
- Enzyme Inhibition: Kinase or protease inhibition assays with IC determination.
- Structure-Activity Relationship (SAR): Modify substituents on the phenyl or pyrrolidine rings and compare activity trends.
Q. How should researchers address contradictions in reported synthetic yields or purity data?
- Reproducibility Checks: Validate reaction conditions (e.g., catalyst loading, solvent purity, hydrogen pressure) to reconcile yield discrepancies. For example, a reported 105% yield may stem from incomplete drying or residual solvents .
- Advanced Analytical Techniques: Use -NMR to quantify fluorinated impurities or LC-MS to identify byproducts.
- Statistical Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via factorial design to minimize variability.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
